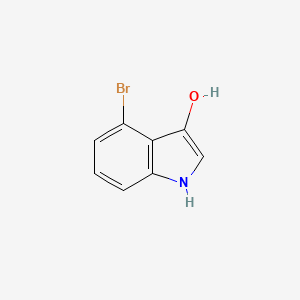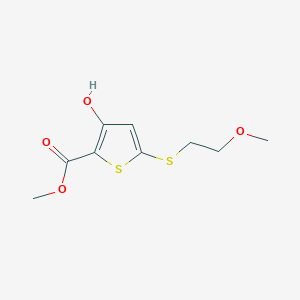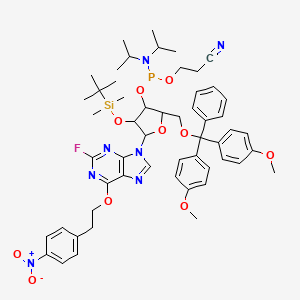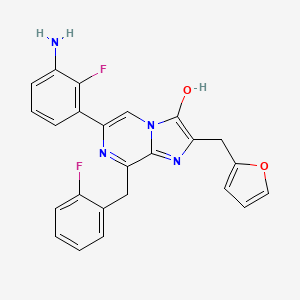
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the following steps:
Nitration: The starting material, 3,6-dihydro-2H-pyridine-1-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Esterification: The nitrated product is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-Amino-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: A reduced form of the compound with an amino group instead of a nitro group.
4-Bromo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: A halogenated derivative with a bromine atom at the 4-position.
3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: The parent compound without any substituents at the 4-position.
Uniqueness
4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a nitro group and an ester group, which allows for diverse chemical reactivity and potential applications in various fields. The nitro group can be selectively reduced or substituted, providing a versatile platform for further chemical modifications.
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
tert-butyl 4-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h4H,5-7H2,1-3H3 |
InChI-Schlüssel |
WDZBNWKLJGVIJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)



![[(2,2-Dimethylpropanoyl)oxy]methyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12065177.png)






